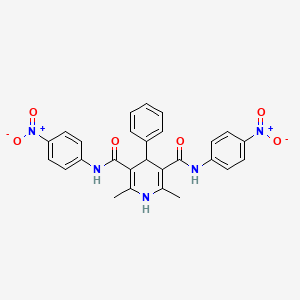
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological activities, including antihypertensive, antianginal, and vasodilatory effects. The unique structure of this compound, with multiple aromatic rings and nitro groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyridines, including 2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide, can be achieved through several methods. One of the most common methods is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or ammonium salts in ethanol . This reaction typically requires refluxing conditions to achieve good yields.
Another method involves the one-pot synthesis using aldehyde, alkylacetoacetate, and ammonia in methanol . This method is efficient and provides good yields under mild conditions. Additionally, the use of catalysts such as MCM-41 or alumina sulfuric acid can enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a cardiovascular drug due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The presence of nitro groups may also contribute to its biological activity by affecting electron distribution and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,4-dihydro-N3,N5-bis(3-chloro-4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxamide: This compound shows significant inhibition due to the presence of chloro and fluoro substitutions.
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Uniqueness
2,6-dimethyl-N3,N5-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other 1,4-dihydropyridines. The presence of multiple nitro groups and phenyl rings enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C27H23N5O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2,6-dimethyl-3-N,5-N-bis(4-nitrophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C27H23N5O6/c1-16-23(26(33)29-19-8-12-21(13-9-19)31(35)36)25(18-6-4-3-5-7-18)24(17(2)28-16)27(34)30-20-10-14-22(15-11-20)32(37)38/h3-15,25,28H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
KMBOOPQFBPLJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[4-(4-bromophenoxy)-3-chlorophenyl]carbamothioyl}carbamate](/img/structure/B12472782.png)
![N-(4-methylbenzyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472790.png)
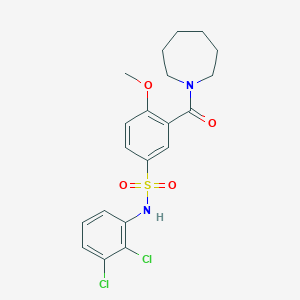
methanone](/img/structure/B12472809.png)
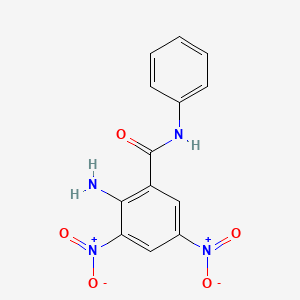
![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
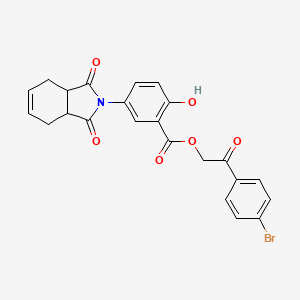
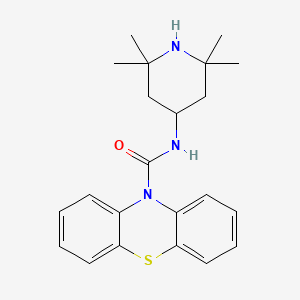
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
![5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12472875.png)
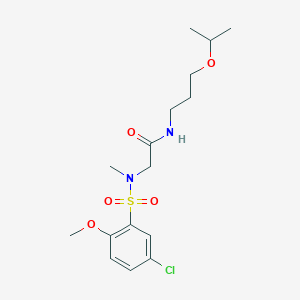

![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
